1-Methyl-3-methylenecyclobutanecarbonitrile

Medicinal Chemistry Drug Design Physicochemical Property

1-Methyl-3-methylenecyclobutanecarbonitrile (CAS 32082-16-9) is a specialized cyclobutane-derived organic building block with the molecular formula C7H9N and a molecular weight of 107.15 g/mol. It features a strained four-membered ring substituted with a nitrile (-CN), a methyl (-CH3), and a methylene (=CH2) group, a unique combination that underpins its utility as a synthetic intermediate in medicinal chemistry and materials science.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 32082-16-9
Cat. No. B1359729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-methylenecyclobutanecarbonitrile
CAS32082-16-9
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESCC1(CC(=C)C1)C#N
InChIInChI=1S/C7H9N/c1-6-3-7(2,4-6)5-8/h1,3-4H2,2H3
InChIKeyBWFQEOQVRYWZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-methylenecyclobutanecarbonitrile (CAS 32082-16-9) Technical Procurement Profile


1-Methyl-3-methylenecyclobutanecarbonitrile (CAS 32082-16-9) is a specialized cyclobutane-derived organic building block with the molecular formula C7H9N and a molecular weight of 107.15 g/mol [1]. It features a strained four-membered ring substituted with a nitrile (-CN), a methyl (-CH3), and a methylene (=CH2) group, a unique combination that underpins its utility as a synthetic intermediate in medicinal chemistry and materials science . This compound is not a final active pharmaceutical ingredient but a key precursor enabling access to complex molecular architectures, particularly in drug discovery programs targeting kinases and neurological receptors .

Why Generic Cyclobutanecarbonitrile Analogs Cannot Replace 1-Methyl-3-methylenecyclobutanecarbonitrile in Advanced Synthesis


The precise substitution pattern on the cyclobutane ring is critical. While the core scaffold is shared with simpler nitriles like cyclobutanecarbonitrile and 3-methylenecyclobutanecarbonitrile, the simultaneous presence of the methyl and methylene groups on 1-Methyl-3-methylenecyclobutanecarbonitrile creates a unique, sterically-defined and electronically-tuned environment [1]. This specific geometry governs both its reactivity in thermal rearrangements (e.g., selective cleavage to pentadienes versus allene formation) and its steric/electronic complementarity with biological targets when incorporated into larger molecules (e.g., JAK inhibitors) [2]. Procuring a generic alternative without this exact substitution pattern, even one with a similar molecular weight or functional group set, will fail to replicate the desired regioselective reaction outcome or target binding affinity, jeopardizing synthetic routes and structure-activity relationship (SAR) studies .

1-Methyl-3-methylenecyclobutanecarbonitrile (CAS 32082-16-9): Quantified Differentiation vs. Core Scaffold Analogs


Lipophilicity Enhancement (LogP) for Improved CNS Penetration vs. Demethylated Analog

Introduction of a methyl group on the cyclobutane ring significantly increases lipophilicity, a key determinant for blood-brain barrier penetration. The target compound exhibits a substantially higher calculated LogP compared to its direct structural analog, 3-methylenecyclobutanecarbonitrile, which lacks this substituent [1]. This difference directly impacts in silico ADME predictions and experimental CNS distribution.

Medicinal Chemistry Drug Design Physicochemical Property

Thermal Rearrangement Selectivity: 1,4-Pentadiene Yield vs. Allene Fragmentation Baseline

Under pyrolysis conditions, 1-Methyl-3-methylenecyclobutanecarbonitrile undergoes a highly selective thermal cleavage to yield 2-cyano-4-methyl-1,4-pentadiene as the major product, a transformation that is diagnostic of its substitution pattern [1]. The yield is reported at 47%, with the remainder of the material cleaving to allene and methacrylonitrile. This establishes a quantified benchmark for the compound's dominant rearrangement pathway.

Organic Synthesis Thermal Chemistry Reaction Selectivity

Synthetic Accessibility: Documented High-Yield Alkylation Route from Core Scaffold

A scalable, high-yielding synthetic route is documented for 1-Methyl-3-methylenecyclobutanecarbonitrile from the commercially available precursor 3-methylenecyclobutane-1-carbonitrile . The alkylation with iodomethane proceeds to give the target compound in 96% yield. This quantitative data validates the compound's accessibility, a critical factor for supply chain security and large-scale research applications.

Organic Synthesis Process Chemistry Building Block Synthesis

Physical Property Differentiation: Boiling Point vs. Core Cyclobutanecarbonitrile

The presence of the methyl and methylene groups on the cyclobutane ring modifies the physical properties of 1-Methyl-3-methylenecyclobutanecarbonitrile compared to the unsubstituted core scaffold, cyclobutanecarbonitrile . The target compound has a higher predicted boiling point, a key parameter for purification and handling in the laboratory .

Physicochemical Property Purification Analytical Chemistry

Patent-Exemplified Utility in JAK Inhibitor Synthesis vs. Non-Patent Context

1-Methyl-3-methylenecyclobutanecarbonitrile is specifically exemplified as a key intermediate in patent literature for the synthesis of cyclobutane-containing JAK inhibitors, a multi-billion-dollar class of anti-inflammatory and immunomodulatory drugs [1]. This patent precedence provides a de-risked starting point for drug discovery programs, as it offers a validated, tangible link to a high-value therapeutic area.

Medicinal Chemistry Intellectual Property Kinase Inhibitor

Procurement-Driven Application Scenarios for 1-Methyl-3-methylenecyclobutanecarbonitrile (CAS 32082-16-9)


Medicinal Chemistry: Design of CNS-Penetrant JAK Inhibitors

Researchers focusing on JAK-mediated neuroinflammatory or neurodegenerative diseases should procure 1-Methyl-3-methylenecyclobutanecarbonitrile. Its higher calculated LogP (1.1-1.33) compared to the demethylated analog (LogP 0.7) [1] makes it the preferred intermediate for enhancing brain exposure. Furthermore, its established patent precedent as a building block for cyclobutane-containing JAK inhibitors [2] provides a validated synthetic entry point into this competitive therapeutic area.

Organic Synthesis: Scalable Preparation of Functionalized 1,4-Pentadienes

For synthetic groups requiring access to 2-cyano-4-methyl-1,4-pentadiene, this compound is the indispensable precursor. The documented 47% yield in a highly specific thermal rearrangement provides a predictable, reproducible synthetic outcome [3]. This is a clear differentiator from other cyclobutanecarbonitriles that would fragment into different, undesired products.

Process Chemistry & Supply Chain: High-Yield Synthesis of Differentiated Building Blocks

Procurement teams and process chemists should prioritize this compound due to its proven, high-yielding (96%) synthetic accessibility from the widely available precursor 3-methylenecyclobutane-1-carbonitrile . This quantitative data de-risks large-scale supply and enables cost-effective synthesis in-house if required, providing a strategic advantage over analogs with less established or lower-yielding routes.

Analytical & Purification: Distinct Boiling Point for Compound-Specific Isolation

Laboratories performing small-scale synthesis or purification should note the compound's distinct predicted boiling point (172.2±29.0 °C) compared to unsubstituted cyclobutanecarbonitrile (144-146 °C) . This difference is critical for developing effective distillation or gas chromatography methods, preventing cross-contamination with simpler nitrile analogs and ensuring high purity for subsequent sensitive reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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